hexaaquairon(I)
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Overview
Description
Hexaaquairon(1+) is a hexaaquairon.
Scientific Research Applications
Nuclear and Electron Relaxation Studies
Hexaaquairon(III), a close relative of hexaaquairon(I), has been studied for its dynamic parameters including molecular rotational correlation time and the correlation time for electron spin-lattice interaction. These studies provide insights into the behavior of such systems from the perspective of electron and nuclear relaxation, relevant in physical chemistry and material science (Bertini et al., 1993).
Electrocatalytic Properties
The electrocatalytic properties of hexaaquairon(III) have been researched, particularly its reduction on polycrystalline gold in aqueous electrolytes. This study enhances understanding of reactions relevant in electrochemistry and materials science (Jeberaj et al., 2017).
Structural and Chemical Research in Coordination Compounds
Hexaaquairon(I) and its derivatives have been explored in the synthesis of complex compounds with porous structures. This research contributes to the field of coordination chemistry and materials science, particularly in understanding the structural and chemical properties of such compounds (Usubaliyev et al., 2017).
Condensed Phase Electron Transfer
Studies on hexaaquairon(II)/hexaaquairon(III) self-exchange in water extend beyond the Condon approximation, revealing significant insights into electron transfer in condensed phases. This research is pivotal in physical chemistry and electron transfer studies (Mavros et al., 2016).
Crystal Structure Analysis
The crystal structure of corrosion deposits, including hexaaquairon(II) trifluoromethanesulfonate, has been analyzed, contributing to materials science and corrosion studies (Kaduk, 1999).
properties
Product Name |
hexaaquairon(I) |
---|---|
Molecular Formula |
FeH18O6+6 |
Molecular Weight |
169.98 g/mol |
IUPAC Name |
hexaoxidanium;iron |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/p+6 |
InChI Key |
IZEMHEXSGIOXDA-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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